4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside
Overview
Description
4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside: is a chemical compound with the molecular formula C34H36O7 and a molecular weight of 556.66 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are substituted with benzyl groups, and the phenyl group is methoxylated at the 4-position . This compound is primarily used in synthetic organic chemistry and glycobiology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups.
Methoxylation: The phenyl group is methoxylated at the 4-position using a methoxylating agent like dimethyl sulfate or methyl iodide.
Deprotection: The final step involves the deprotection of the intermediate compound to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted galactopyranosides.
Scientific Research Applications
4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside: Similar structure but with different substitution pattern.
4-Methoxyphenyl 2,3,6-Tri-O-acetyl-beta-D-galactopyranoside: Similar structure but with acetyl groups instead of benzyl groups.
Uniqueness: 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 2, 3, and 6 enhances its stability and reactivity in synthetic applications .
Properties
IUPAC Name |
(2S,3S,4S,5S,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)32(38-22-26-13-7-3-8-14-26)31(35)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32-,33-,34+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXCUPOCGKUOOO-PJRHAEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693705 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869107-36-8 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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